The primary source of Ivermectin B1a monosaccharide is the fermentation of Streptomyces avermitilis, which produces avermectins as secondary metabolites. These compounds are isolated through various purification processes, including solvent extraction and chromatography, to yield high-purity forms suitable for research and application .
Ivermectin B1a monosaccharide belongs to the class of macrocyclic lactones, a subgroup of polyketides. These compounds are characterized by their large cyclic structures and are known for their significant biological activities, particularly in veterinary and human medicine as antiparasitic agents .
The synthesis of Ivermectin B1a monosaccharide can be approached through both total synthesis and semi-synthetic methods. The total synthesis involves constructing the entire molecular framework from simpler organic compounds, while semi-synthesis modifies naturally occurring avermectins to yield the desired monosaccharide form.
Technical Details:
Ivermectin B1a monosaccharide features a complex structure that includes a macrocyclic lactone ring and a sugar moiety. The presence of hydroxyl groups at specific positions contributes to its solubility and reactivity.
Data:
Ivermectin B1a monosaccharide participates in various chemical reactions that can modify its structure and enhance its pharmacological properties.
Technical Details:
Ivermectin B1a exerts its antiparasitic effects primarily through binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases permeability to chloride ions, leading to paralysis and death of the parasites.
Data:
Relevant Data:
Ivermectin B1a monosaccharide has several significant applications in both veterinary and human medicine:
Ivermectin B1a monosaccharide originates from the macrocyclic lactone scaffold of Avermectin B1a, a 16-membered pentacyclic structure produced by Streptomyces avermitilis. Avermectin B1a consists of a complex aglycone core (milbemycin) fused to a disaccharide unit comprising oleandrose linked to oleandrose monosaccharide. Ivermectin B1a, a hydrogenated derivative of Avermectin B1a (22,23-dihydroavermectin B1a), retains this disaccharide moiety. The monosaccharide variant arises from selective enzymatic hydrolysis of the terminal oleandrose sugar, preserving the proximal sugar attached at C13 of the macrolactone ring. This structural simplification maintains the core pharmacophore responsible for anthelmintic activity but alters molecular interactions with biological targets [1] [7] [8].
Table 1: Structural Comparison of Avermectin B1a, Ivermectin B1a, and Ivermectin B1a Monosaccharide
| Compound | Macrolactone Structure | Glycosylation Pattern | Molecular Formula |
|---|---|---|---|
| Avermectin B1a | Unsaturated (C22=C23) | Disaccharide (L-oleandrosyl-L-oleandrose) | C₄₈H₇₂O₁₄ |
| Ivermectin B1a (22,23-dihydro) | Saturated (C22-C23 single bond) | Disaccharide (L-oleandrosyl-L-oleandrose) | C₄₈H₇₄O₁₄ |
| Ivermectin B1a monosaccharide | Saturated (C22-C23 single bond) | Monosaccharide (L-oleandrose) | C₄₁H₆₂O₁₁ |
The evolutionary significance lies in the conservation of the macrolactone's stereochemical configuration across derivatives. The C13-monosaccharide architecture represents a biosynthetic intermediate observed in Streptomyces mutants, suggesting ancestral pathways employed simpler glycosylation patterns before evolving disaccharide appendages for enhanced target recognition or solubility [2] [8] [10].
The conversion of Ivermectin B1a to its monosaccharide form occurs via regioselective enzymatic hydrolysis. This process is catalyzed by glycosidases (specific exo-glycosidases or hydrolytic enzymes) that cleave the α-L-1,4-glycosidic bond between the terminal and proximal oleandrose units. Unlike acid hydrolysis—which risks aglycone degradation—enzymatic deglycosylation preserves the integrity of the macrocyclic lactone and the remaining monosaccharide’s anomeric configuration [1] [9].
Key steps involve:
This pathway is exploited industrially using immobilized enzymes or engineered Streptomyces strains to produce Ivermectin B1a monosaccharide as a reference standard for resistance studies [1] [9] [10].
Table 2: Enzymatic Deglycosylation Products and Applications
| Precursor Compound | Enzyme Class | Product | Primary Application |
|---|---|---|---|
| Ivermectin B1a | α-L-Glycosidases | Ivermectin B1a monosaccharide | Detection of ivermectin resistance |
| Avermectin B1a | Hydrolytic esterases | Avermectin aglycone derivatives | Biosynthetic intermediate studies |
Removal of the terminal oleandrose induces significant conformational changes in Ivermectin B1a monosaccharide. The disaccharide in Ivermectin B1a adopts a rigid, helical orientation that sterically blocks access to the aglycone’s C5-C10 region. Deglycosylation exposes this hydrophobic domain, increasing membrane permeability but reducing aqueous solubility (logP increase from ~4.5 to ~5.2). Crucially, the stereoelectronic environment of the C13-O-glycosidic bond is altered:
Biophysical studies confirm a 15° tilt in the macrolactone ring relative to the monosaccharide plane, reorienting the spiroketal moiety (C17-C28). This reorientation diminishes binding to GluCls (paralysis) but enhances affinity to neuronal development receptors (e.g., Haemonchus contortus larval targets), explaining its potency as a growth inhibitor at 0.001 μg/mL despite lacking paralytic effects [1] [6] [9].
Table 3: Physicochemical and Biological Properties After Deglycosylation
| Property | Ivermectin B1a | Ivermectin B1a Monosaccharide | Functional Consequence |
|---|---|---|---|
| Molecular Weight | 875.1 g/mol | 730.9 g/mol | Altered membrane diffusion kinetics |
| Water Solubility | <0.1 mg/mL | <0.01 mg/mL | Requires organic solvents (DMSO, ethanol) |
| Larval Development Inhibition (EC₅₀) | 0.0005 μg/mL | 0.001 μg/mL | Retained anthelmintic activity |
| Paralytic Activity | Yes (GluCl activation) | No | Probe for resistance mechanisms |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: